Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a diethylamino group attached to the pyrazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and amino groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H15ClN4O2 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H15ClN4O2/c1-4-15(5-2)9-7(11)13-6(8(12)14-9)10(16)17-3/h4-5H2,1-3H3,(H2,12,14) |
InChI Key |
LREGUCPHNWBUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=C1Cl)C(=O)OC)N |
Origin of Product |
United States |
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